molecular formula C10H9BrF3NOS B14050592 1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

Katalognummer: B14050592
Molekulargewicht: 328.15 g/mol
InChI-Schlüssel: JMGMYTMWMSGNBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety

Vorbereitungsmethoden

The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound that contains the trifluoromethylthio group.

    Bromination: The aromatic compound undergoes bromination to introduce the bromine atom at the desired position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group.

    Final Step: The final step involves the formation of the propanone moiety through appropriate organic reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .

Analyse Chemischer Reaktionen

1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to convert the bromopropanone moiety into other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group and the trifluoromethylthio group play crucial roles in binding to these targets, influencing the compound’s biological activity. The bromopropanone moiety may also participate in covalent interactions with specific amino acid residues in proteins .

Vergleich Mit ähnlichen Verbindungen

1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one can be compared with similar compounds such as:

    1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and applications.

    1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one:

These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.

Eigenschaften

Molekularformel

C10H9BrF3NOS

Molekulargewicht

328.15 g/mol

IUPAC-Name

1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)6-2-7(15)4-8(3-6)17-10(12,13)14/h2-5H,15H2,1H3

InChI-Schlüssel

JMGMYTMWMSGNBQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC(=CC(=C1)SC(F)(F)F)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.